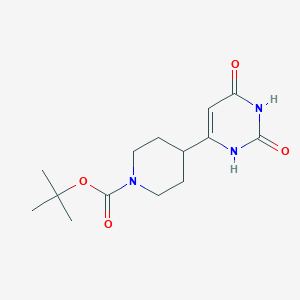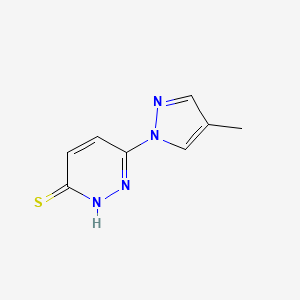
4-Cloro-6-(3-metilbencil)pirimidina
Descripción general
Descripción
4-Chloro-6-(3-methylbenzyl)pyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the use of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(3-methylbenzyl)pyrimidine was confirmed by a single X-Ray diffraction analysis . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties .Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los derivados de pirimidina se estudian ampliamente por sus propiedades anticancerígenas. 4-Cloro-6-(3-metilbencil)pirimidina puede servir como precursor o intermedio en la síntesis de moléculas con posibles actividades anticancerígenas. Estos compuestos pueden inhibir varias vías involucradas en la proliferación y supervivencia de las células cancerosas .
Aplicaciones Antimicrobianas y Antifúngicas
El marco estructural de la pirimidina permite el desarrollo de compuestos con eficacia antimicrobiana y antifúngicaThis compound podría utilizarse en la síntesis de nuevos fármacos que se dirijan a cepas resistentes de bacterias y hongos, abordando un desafío significativo en los tratamientos médicos actuales .
Agentes Neuroprotectores
La investigación ha indicado que los derivados de pirimidina pueden actuar como agentes neuroprotectores. Esto es particularmente relevante en el tratamiento de enfermedades neurodegenerativas y lesiones cerebralesThis compound puede estar involucrada en la creación de compuestos que protejan las células neuronales del daño o la degeneración .
Actividades Antiinflamatorias y Analgésicas
El potencial del compuesto para modular las vías inflamatorias lo convierte en un candidato para el desarrollo de fármacos antiinflamatorios y analgésicos. Esta aplicación es crucial en el manejo del dolor crónico y las enfermedades inflamatorias .
Investigación Cardiovascular
Los derivados de pirimidina pueden tener efectos significativos en el sistema cardiovascularThis compound podría utilizarse en el desarrollo de nuevos agentes terapéuticos que controlen la presión arterial y traten diversas afecciones cardíacas .
Investigación Antidiabética
La capacidad de los derivados de pirimidina para actuar como inhibidores de la DPP-IV los convierte en valiosos en la investigación de fármacos antidiabéticosThis compound podría contribuir a la síntesis de compuestos que ayudan a regular los niveles de azúcar en la sangre en pacientes diabéticos .
Aplicaciones Antivirales y Anti-VIH
Dada la necesidad continua de agentes antivirales efectivos, especialmente a raíz de las pandemias mundiales, This compound puede ser fundamental en el diseño y síntesis de fármacos con actividades antivirales y anti-VIH .
Industria de Sabores y Fragancias
Si bien no está directamente relacionada con las aplicaciones farmacológicas, los derivados de pirimidina también son conocidos por su uso en la industria de sabores y fraganciasThis compound podría utilizarse potencialmente para sintetizar compuestos que contribuyan al aroma y el sabor de diversos productos .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-[(3-methylphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-3-2-4-10(5-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZNHFAXJRKNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


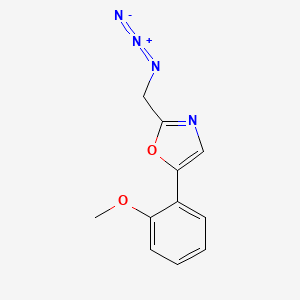

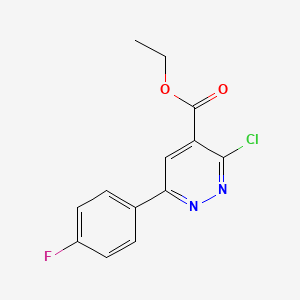
![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)
![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)
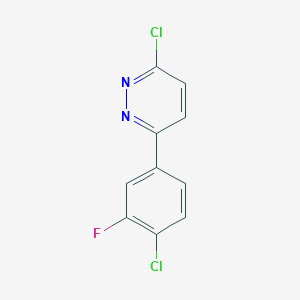

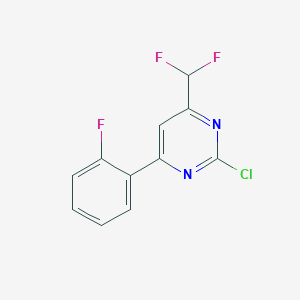
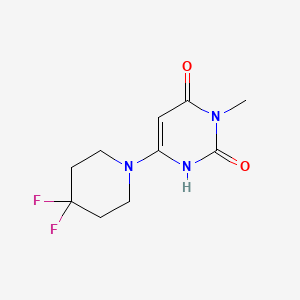
![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)
